molecular formula C12H18N4 B1480698 (1-(tert-butyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine CAS No. 2090574-41-5

(1-(tert-butyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine

Cat. No.: B1480698
CAS No.: 2090574-41-5
M. Wt: 218.3 g/mol
InChI Key: QNOKKYQQTAICLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(tert-butyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine is a sophisticated heterocyclic building block designed for advanced chemical and pharmaceutical research. This compound features a unique molecular architecture that combines a pyrazole ring with a pyrrole moiety and a reactive methanamine group, making it a versatile intermediate for the synthesis of novel chemical entities . The tert-butyl group enhances the steric and electronic properties of the molecule, potentially improving its metabolic stability and binding affinity in target interactions . Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide spectrum of biological activities. They serve as core structures in the development of therapeutic agents for various conditions, including anti-inflammatory, anticancer, and antimicrobial applications . The presence of the methanamine functional group allows for further derivatization, enabling researchers to create amide linkages or salts, which is crucial for constructing compound libraries in drug discovery programs and for modulating the physicochemical properties of lead compounds . This chemical is offered For Research Use Only. It is intended for use by qualified professional researchers in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

IUPAC Name

(1-tert-butyl-5-pyrrol-1-ylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c1-12(2,3)16-11(10(8-13)9-14-16)15-6-4-5-7-15/h4-7,9H,8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOKKYQQTAICLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C(C=N1)CN)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1-(tert-butyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine, with CAS Number 2090574-41-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₈N₄
  • Molecular Weight : 218.30 g/mol
  • Structure : The compound features a pyrazole ring, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of the compound has been evaluated in various studies, particularly focusing on its anticancer and anti-inflammatory properties. The following sections detail specific findings from research studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:

  • Cell Line Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, which is a standard measure of anticancer efficacy.
Cell Line IC₅₀ (μM) Reference
A54926
HeLa7.01
NCI-H4608.55

The mechanisms through which this compound exerts its effects include:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, a process critical for eliminating malignant cells.
  • Inhibition of Kinases : It may inhibit key kinases involved in cancer progression, such as Aurora-A kinase, which plays a role in cell division and proliferation.

Case Studies

  • Study on Antitumor Activity : A study by Xia et al. demonstrated that derivatives of pyrazole exhibited significant antitumor activity with IC₅₀ values ranging from 26 µM to 49.85 µM against various cancer cell lines. The study emphasized the importance of structural modifications in enhancing bioactivity .
  • Inhibition of VEGF-Induced Proliferation : Another research highlighted that certain pyrazole derivatives could inhibit VEGF-induced proliferation in human umbilical vein endothelial cells, suggesting potential applications in angiogenesis-related disorders .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs and their differentiating features are summarized below:

Compound Name Substituents (Pyrazole Positions) Key Differences Biological/Physical Implications References
(1-(tert-Butyl)-5-(1H-Pyrrol-1-yl)-1H-Pyrazol-4-yl)methanamine 1: tert-butyl; 5: pyrrol-1-yl; 4: NH₂ Reference compound High lipophilicity (tert-butyl), potential for π-π interactions (pyrrole)
[1-(3-Methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanamine 1: 3-methylphenyl; 5: pyrrol-1-yl; 4: NH₂ Aryl vs. alkyl substituent Reduced steric hindrance, altered electronic effects (methylphenyl)
[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine 1: methyl; 5: CF₃; 4: NH₂ Trifluoromethyl group Enhanced electronegativity, metabolic resistance (CF₃)
1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine 1: ethyl; 5: H; 4: N-methylamine N-methylation, smaller substituent Increased hydrophobicity, reduced hydrogen-bonding capacity
tert-Butyl (S)-3-Phenyl-2-[[[5-(1H-pyrrol-1-yl)-1-[6-(p-tolyl)pyridin-2-yl]-1H-pyrazol-4-yl]carbonyl]amino]propanoate 1: pyridinyl; 5: pyrrol-1-yl; 4: ester-linked amine Ester group, extended conjugation Improved solubility (ester), potential for prodrug applications

Physicochemical Properties

  • Molecular Weight : The tert-butyl analog (estimated MW ~285–300 g/mol) is heavier than analogs like [1-methyl-4-CF₃] (MW 179.15 g/mol) .
  • Thermal Stability : Bulkier tert-butyl groups may improve thermal stability relative to smaller substituents .

Critical Analysis of Substituent Effects

  • Steric Effects : tert-butyl > 3-methylphenyl > ethyl > methyl. Larger groups may hinder binding in sterically constrained targets but improve stability.
  • Electronic Effects : Pyrrol-1-yl and CF₃ groups are electron-withdrawing, altering pyrazole ring electronics and reactivity .
  • Solubility : Primary amines (target compound) offer better aqueous solubility than N-methylated analogs, but tert-butyl offsets this via hydrophobicity .

Preparation Methods

Formation of 5-(1H-pyrrol-1-yl)-1H-pyrazole Core

  • The pyrazole ring is constructed by reacting hydrazines with diethyl ethoxymethylenemalonate or related malonate esters, yielding 5-aminopyrazole derivatives.
  • The pyrrol-1-yl substituent at position 5 is introduced via the Clauson-Kaas reaction, which involves the reaction of 5-aminopyrazoles with 2,5-dimethoxytetrahydrofuran under acidic conditions to form the pyrrole ring fused or attached to the pyrazole nucleus.
  • This procedure has been documented for similar pyrazole derivatives, yielding intermediates such as compounds 54–56 in relevant literature.

Introduction of the tert-Butyl Group

  • The tert-butyl substituent at the N1 position of the pyrazole ring can be introduced by alkylation using tert-butyl halides under basic conditions or by employing tert-butyl-substituted hydrazines as starting materials.
  • Alternatively, N-Boc (tert-butoxycarbonyl) protection followed by deprotection can be used to install tert-butyl groups in some synthetic schemes.

Conversion to Methanamine Derivative

  • The methanamine group at position 4 is typically introduced by amidation or reductive amination reactions starting from the corresponding carboxylic acid or ester at the 4-position of the pyrazole ring.
  • Hydrolysis of esters to acids is followed by amidation using amines or amine equivalents, often employing coupling reagents such as EDC/HOBt or PyBOP in dry solvents like DMF.
  • The amide intermediates can be further reduced to amines using reducing agents such as lithium aluminum hydride or borane complexes.
  • This stepwise approach has been applied in the synthesis of pyrazole-4-carboxamide derivatives and their conversion to methanamine analogs.

Detailed Example Synthesis Scheme (Adapted from Literature)

Step Reaction Reagents/Conditions Outcome
1 Pyrazole ring formation Hydrazine + diethyl ethoxymethylenemalonate, reflux 5-aminopyrazole intermediate
2 Pyrrole substitution Clauson-Kaas reaction with 2,5-dimethoxytetrahydrofuran, acidic medium 5-(1H-pyrrol-1-yl)-pyrazole derivative
3 tert-Butyl introduction Alkylation with tert-butyl halide or Boc protection/deprotection N1-tert-butyl pyrazole
4 Ester hydrolysis NaOH or KOH in aqueous methanol Carboxylic acid at position 4
5 Amidation Coupling with amine using EDC/HOBt or PyBOP in DMF Pyrazole-4-carboxamide intermediate
6 Reduction to methanamine LiAlH4 or BH3·THF in dry ether Final methanamine compound

Reaction Conditions and Optimization

  • Hydrolysis reactions are typically carried out at room temperature or slightly elevated temperatures (25–50 °C) in aqueous alcoholic solvents to convert esters to acids efficiently.
  • Amidation coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are used to activate carboxylic acids toward nucleophilic attack by amines, optimizing yields and minimizing side reactions.
  • The Clauson-Kaas reaction for pyrrole formation is generally run under acidic conditions, often with acetic acid or trifluoroacetic acid as catalysts, at mild temperatures (room temperature to 60 °C).
  • Reductive amination or amide reduction steps require strictly anhydrous conditions and inert atmosphere to prevent reagent degradation.

Research Findings and Analytical Data

  • The synthetic routes outlined have been validated in multiple pyrazole derivative series, showing good yields (typically 50–90% per step) and high purity of final products.
  • Spectroscopic characterization (NMR, HRMS) confirms the successful installation of tert-butyl, pyrrole, and methanamine groups.
  • The presence of tert-butyl groups enhances compound stability and lipophilicity, which can be advantageous for biological activity.
  • The pyrrole substituent contributes to electronic and steric modulation of the pyrazole core, impacting binding affinity in medicinal chemistry applications.
  • Amidation and reduction steps are critical for obtaining the methanamine functionality, which serves as a key pharmacophore in many bioactive molecules.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Purpose Typical Yield (%)
Pyrazole ring synthesis Hydrazine, diethyl ethoxymethylenemalonate Reflux in ethanol or similar Build pyrazole core 70–85
Pyrrole installation 2,5-Dimethoxytetrahydrofuran, acid catalyst Room temp to 60 °C Introduce pyrrol-1-yl substituent 60–80
tert-Butyl group introduction tert-Butyl halide or Boc reagent Base, room temp N1 substitution 65–90
Ester hydrolysis NaOH or KOH, aqueous methanol RT to 50 °C Convert ester to acid 80–95
Amidation EDC/HOBt, amine, DMF RT Form carboxamide intermediate 70–90
Reduction to amine LiAlH4 or BH3·THF Anhydrous, reflux Convert amide to methanamine 60–85

This comprehensive preparation methodology reflects the state-of-the-art synthetic approaches for (1-(tert-butyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine, integrating classical heterocyclic construction with modern functional group transformations to yield the target compound with high efficiency and purity.

Q & A

Q. Key Considerations :

  • Steric hindrance from tert-butyl may reduce reaction yields; microwave-assisted synthesis or flow chemistry can improve efficiency.
  • Catalytic systems (e.g., Pd(OAc)₂ with SPhos) enhance regioselectivity in cross-coupling steps .

How can crystallographic data for this compound be refined using SHELX software, particularly when addressing twinning or partial occupancy?

Advanced Research Focus
SHELXL is widely used for small-molecule refinement. For this compound:

  • Twinning : Use the TWIN and BASF commands to model twinned data. The HKLF 5 format is recommended for integration .
  • Partial Occupancy : Apply PART instructions to model disordered tert-butyl or pyrrole groups. Constraints (e.g., EADP) ensure thermal parameters align with adjacent atoms .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1 convergence below 5% for high reliability .

Q. Example Refinement Table :

ParameterValue
R1 (I > 2σ(I))<0.05
wR2 (all data)<0.12
Flack Parameter0.02(3)

What strategies are effective for resolving contradictions between NMR and mass spectrometry data during characterization?

Advanced Research Focus
Discrepancies often arise from dynamic processes (e.g., tautomerism) or ion adducts in MS:

  • NMR : Use 2D experiments (HSQC, HMBC) to confirm connectivity. For example, the pyrrole NH proton may exchange rapidly, broadening signals; DMSO-d₆ or low-temperature NMR (e.g., –40°C) can stabilize conformers .
  • MS : Employ high-resolution ESI-MS with collision-induced dissociation (CID) to distinguish between [M+H]⁺ and adducts (e.g., [M+Na]⁺). Compare experimental vs. theoretical isotopic patterns .

Case Study : A nitro-to-amine reduction intermediate showed conflicting molecular ion peaks due to in-source fragmentation. HRMS confirmed the parent ion (m/z 289.1784 [M+H]⁺) after optimizing ionization voltage .

How can computational modeling predict the biological activity of this compound, particularly in kinase inhibition?

Advanced Research Focus
Molecular docking (e.g., AutoDock Vina) and MD simulations are key:

  • Target Selection : Prioritize kinases (e.g., TrkA) where pyrazole derivatives show affinity. The tert-butyl group may occupy hydrophobic pockets .
  • Docking Workflow :
    • Prepare the protein (PDB: 4AOJ) by removing water and adding charges.
    • Define the binding site using co-crystallized ligands.
    • Score poses using the AMBER force field; validate with MM-GBSA .
  • Results : A docking score <–8 kcal/mol suggests strong binding. Compare with known inhibitors like KRC-108 (ΔG = –9.2 kcal/mol) .

What methodologies assess the compound’s stability under varying pH and temperature conditions?

Q. Advanced Research Focus

  • Forced Degradation Studies :
    • Acidic/Base Conditions : Incubate in 0.1M HCl/NaOH (25–60°C) for 24–72 hours. Monitor degradation via HPLC (C18 column, 220 nm) .
    • Oxidative Stress : Treat with 3% H₂O₂; LC-MS identifies oxidation byproducts (e.g., pyrrole ring hydroxylation) .
  • Kinetic Analysis : Calculate t₁/₂ using Arrhenius plots. For example, t₁/₂ at pH 7.4 (25°C) = 14 days vs. 2 days at pH 2.0 .

How does the tert-butyl group influence regioselectivity in electrophilic substitution reactions?

Advanced Research Focus
The tert-butyl group acts as a steric shield, directing electrophiles to the less hindered 3-position of the pyrazole ring:

  • Nitration : HNO₃/H₂SO₄ at 0°C yields 3-nitro derivatives (85% yield) vs. <5% at the 5-position .
  • Halogenation : NBS in DMF selectively brominates the pyrrole ring due to tert-butyl’s deactivating effect .

Q. Reactivity Table :

ElectrophilePositionYield (%)
NO₂⁺385
Br₂Pyrrole C272

What comparative studies exist between this compound and analogs with alternative substituents (e.g., phenyl vs. tert-butyl)?

Q. Advanced Research Focus

  • Bioactivity : Analogs with phenyl groups show lower kinase inhibition (IC₅₀ = 1.2 µM vs. 0.3 µM for tert-butyl) due to reduced hydrophobic interactions .
  • Solubility : tert-butyl derivatives exhibit lower aqueous solubility (logP = 3.5) compared to methyl analogs (logP = 2.1), impacting formulation strategies .

How can mechanistic studies differentiate between radical vs. ionic pathways in the compound’s photoreactivity?

Q. Advanced Research Focus

  • Radical Traps : Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to reaction mixtures; inhibition of degradation confirms radical intermediates .
  • Isotope Labeling : Use deuterated solvents (e.g., D₂O) to track proton transfer in ionic mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(tert-butyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(1-(tert-butyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.